molecular formula C20H22ClN2O+ B11227964 1-(4-Chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

1-(4-Chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

Cat. No.: B11227964
M. Wt: 341.9 g/mol
InChI Key: BDCYDSSUIJEUSZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxy group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, leading to a decrease in their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H22ClN2O+

Molecular Weight

341.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(4-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol

InChI

InChI=1S/C20H22ClN2O/c1-15-5-7-16(8-6-15)20(24)14-22(18-11-9-17(21)10-12-18)19-4-2-3-13-23(19)20/h5-12,24H,2-4,13-14H2,1H3/q+1

InChI Key

BDCYDSSUIJEUSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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